molecular formula C14H17N5O B11098924 4-[(E)-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol

4-[(E)-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol

Cat. No.: B11098924
M. Wt: 271.32 g/mol
InChI Key: XVMUHYOZQBQHFH-UHFFFAOYSA-N
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Description

4-[(E)-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. The compound is known for its vibrant color and is often used in dyeing and pigmentation processes. Its unique structure, which includes a triazole ring and a cyclohexyl group, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol typically involves the diazotization of an aromatic amine followed by a coupling reaction with a phenol derivative. The general steps are as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a phenol derivative under alkaline conditions to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. Continuous flow reactors may be used to ensure consistent product quality and yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

4-[(E)-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Investigated for its potential as a biological stain and marker.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 4-[(E)-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol involves its interaction with biological molecules. The compound can bind to proteins and nucleic acids, altering their structure and function. The azo group can undergo reduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components. The triazole ring and cyclohexyl group contribute to the compound’s stability and specificity in targeting molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Butylphenyl)diazenyl]phenol
  • 4-[(E)-(4-Nitrophenyl)diazenyl]phenol
  • 4-[(E)-(4-Bromophenyl)diazenyl]phenol

Uniqueness

4-[(E)-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol is unique due to the presence of the triazole ring and cyclohexyl group, which impart distinct chemical and biological properties. These structural features enhance the compound’s stability, reactivity, and specificity in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

4-[(5-cyclohexyl-1H-1,2,4-triazol-3-yl)diazenyl]phenol

InChI

InChI=1S/C14H17N5O/c20-12-8-6-11(7-9-12)16-18-14-15-13(17-19-14)10-4-2-1-3-5-10/h6-10,20H,1-5H2,(H,15,17,19)

InChI Key

XVMUHYOZQBQHFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=NN2)N=NC3=CC=C(C=C3)O

Origin of Product

United States

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